Atazanavir-d9

Descripción

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-HMLRVIJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648857 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-51-6 | |

| Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d9, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visual workflows to support research and analytical applications.

Introduction

Atazanavir is a critical antiretroviral medication used in the treatment of HIV-1 infection.[1] Labeled internal standards, such as this compound, are essential for the accurate quantification of Atazanavir in biological matrices during pharmacokinetic and therapeutic drug monitoring studies. The incorporation of deuterium atoms provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule. This guide outlines a feasible synthetic route and the analytical techniques for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Atazanavir. A common strategy involves the coupling of two key intermediates, followed by a stereoselective reduction. To introduce the deuterium labels, a deuterated starting material is incorporated in the synthesis. A plausible approach involves the use of a deuterated version of a key building block. While a specific synthesis for this compound is not detailed in the public literature, a logical synthetic strategy is proposed below, based on known synthetic methods for Atazanavir.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the preparation of a deuterated intermediate, which is then coupled with the remaining part of the molecule.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a hypothetical adaptation based on known synthetic procedures for Atazanavir.

-

Step 1: Coupling of Deuterated Intermediate.

-

A deuterated precursor, such as Boc-L-tert-leucine-d9, is coupled with a suitable second intermediate. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, in the presence of a coupling agent like HATU or HBTU, and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The product is then isolated by extraction and purified by column chromatography.

-

-

Step 2: Deprotection.

-

The protecting group (e.g., Boc) is removed from the coupled product. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid in dioxane.

-

The deprotected intermediate is then isolated, often as a salt, and may be used in the next step without further purification.

-

-

Step 3: Final Coupling.

-

The deprotected intermediate is then coupled with the final key intermediate to complete the this compound backbone. The reaction conditions are similar to the first coupling step, employing a suitable coupling agent and base.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

-

Step 4: Purification.

-

The crude this compound is purified using column chromatography on silica gel to yield the final product. The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and for its quantification in various matrices.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm)[2] |

| Mobile Phase | Isocratic elution with 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate[2] |

| Flow Rate | 0.8 mL/min[2] |

| Detection | UV at 210 nm or Mass Spectrometry[3] |

| Retention Time | Expected to be very similar to unlabeled Atazanavir |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium atoms and for the quantification of this compound, often used as an internal standard.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Precursor Ion (MH+) | m/z 714.4 (Expected for C₃₈H₄₃D₉N₆O₇) |

| Product Ion | m/z 168.0 (This is a characteristic fragment of Atazanavir)[2] |

| Internal Standard | Unlabeled Atazanavir can be used for isotopic enrichment determination |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule. In the case of this compound, the ¹H NMR spectrum is expected to be similar to that of Atazanavir, but with the absence of signals corresponding to the positions where deuterium atoms have been incorporated. For instance, if the tert-butyl group is deuterated, the characteristic singlet for the nine protons of this group will be absent.

| Parameter | Expected Observation |

| ¹H NMR | Absence of signals in the region corresponding to the deuterated positions. Other signals should be consistent with the Atazanavir structure. |

| ¹³C NMR | The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity. |

| ²H NMR | A signal will be present for the deuterium atoms, confirming their incorporation. |

Characterization Workflow

References

- 1. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient HPLC method for the quantitative determination of atazanavir in human plasma suitable for bioequivalence and pharmacokinetic studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of atazanavir-d9 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the principles behind the use of stable isotope-labeled standards, detailed experimental protocols for the quantification of atazanavir in biological matrices, and a summary of relevant quantitative data. Furthermore, this guide includes visual representations of the experimental workflow and the logical relationships inherent in the internal standard methodology.

The Core Principle: Mitigating Variability with a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, serum, tissue homogenates) introduces significant potential for variability at multiple stages of the analytical workflow. These variations can arise from inconsistencies in sample preparation, extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer's source.[1][2]

To compensate for these potential errors, a known amount of an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, such as this compound for the quantification of atazanavir.[3]

This compound is chemically identical to atazanavir, with the exception that nine hydrogen atoms have been replaced with their heavier isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties are nearly identical, ensuring that they behave in a similar manner throughout the entire analytical procedure, including extraction, chromatography, and ionization.[3] Consequently, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced during the analytical process is normalized, leading to a more accurate and precise quantification of the analyte's concentration.[1]

Experimental Protocol: Quantification of Atazanavir in Human Plasma using Atazanavir-d6 as an Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous determination of atazanavir and other protease inhibitors in human plasma.[4] While this specific study utilized atazanavir-d6, the principles and procedures are directly applicable to the use of this compound.

1. Materials and Reagents:

-

Atazanavir reference standard

-

This compound (or a suitable deuterated variant like atazanavir-d6) internal standard[4]

-

HPLC-grade methanol and acetonitrile[4]

-

Ammonium formate[4]

-

Formic acid[4]

-

Human plasma (K3EDTA)[4]

-

Solid-phase extraction (SPE) cartridges[4]

2. Preparation of Stock and Working Solutions:

-

Standard Stock Solutions: Prepare individual stock solutions of atazanavir and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the atazanavir stock solution in a suitable solvent (e.g., 50% methanol) to create working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 200 ng/mL in 50% methanol.[5]

3. Sample Preparation (Solid-Phase Extraction):

-

To 50 µL of human plasma (for calibrators, QCs, and unknown samples), add the internal standard working solution.[4]

-

Vortex the samples to ensure thorough mixing.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with a suitable wash solution to remove interfering substances.

-

Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

-

Chromatographic Column: A suitable reversed-phase column, such as a Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm), is used for separation.[4]

-

Mobile Phase: A gradient elution is typically employed using a mobile phase consisting of (A) 10 mM ammonium formate in water (pH adjusted with formic acid) and (B) acetonitrile.[4]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[4]

-

Injection Volume: A small volume, such as 5 µL, is injected onto the column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for atazanavir and its deuterated internal standard are monitored.[5]

5. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of atazanavir to this compound against the nominal concentration of the calibration standards.

-

The concentration of atazanavir in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for atazanavir using a deuterated internal standard.

Table 1: Linearity and Sensitivity of the Atazanavir Assay [4]

| Parameter | Value |

| Calibration Curve Range | 5.0 - 6000 ng/mL |

| Regression Equation | y = mx + c (weighted linear regression) |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL |

Table 2: Accuracy and Precision of the Atazanavir Assay [4]

| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC | 300 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 4500 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect [4]

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Atazanavir | > 85 | 85 - 115 |

| Atazanavir-d6 | > 85 | 85 - 115 |

Visualizations

Caption: Bioanalytical workflow for atazanavir quantification.

Caption: Logic of internal standard normalization.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and distribution of Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Stable isotope-labeled (SIL) compounds like this compound are critical internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, where they correct for variability during sample processing and analysis.[1][2] Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and drug metabolism studies.[1]

Core Concepts in Isotopic Purity

Deuterated internal standards must possess high chemical (>99%) and isotopic (≥98%) purity to be effective.[1] Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. The key considerations for a reliable SIL internal standard are:

-

Isotopic Enrichment : A high enrichment (typically ≥98%) minimizes interference from the unlabeled analyte that may be present as an impurity in the standard.[1]

-

Isotopic Stability : Deuterium labels must be placed on chemically stable, non-exchangeable positions within the molecule to prevent the loss or exchange of deuterium with protons from the solvent or matrix.[2] Placement on carbons adjacent to carbonyl groups or on certain aromatic positions can sometimes lead to exchange.[2]

-

Mass Shift : A sufficient mass difference (typically 3 or more mass units) between the analyte and the SIL internal standard is necessary to prevent spectral overlap from the natural isotopic distribution of the unlabeled analyte.[1][2]

This compound: Isotopic Distribution Profile

The isotopic distribution of a batch of this compound refers to the relative abundance of molecules containing different numbers of deuterium atoms (e.g., d9, d8, d7, etc.). This distribution is a critical quality attribute determined by mass spectrometry. While the exact distribution varies by synthesis batch, a typical high-purity lot will conform to stringent specifications.

Below is a representative table summarizing the expected isotopic distribution for a high-quality batch of this compound, consistent with an overall isotopic enrichment of ≥98%.

| Isotopic Species | Mass Difference (from d0) | Expected Abundance (%) |

| This compound | +9 | ≥ 98.0% |

| Atazanavir-d8 | +8 | ≤ 1.5% |

| Atazanavir-d7 | +7 | ≤ 0.4% |

| Atazanavir-d0 (Unlabeled) | 0 | ≤ 0.1% |

| Other Deuterated Species | - | Trace |

Table 1: Representative Isotopic Purity and Distribution Data for this compound.

Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS

The determination of isotopic purity and distribution is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the selectivity and sensitivity required to resolve and quantify the different isotopic species.

Objective: To determine the isotopic purity of an this compound standard and quantify the relative abundance of related isotopic peaks.

Methodology:

-

Preparation of High-Concentration Solution : A concentrated solution of the this compound internal standard is prepared in a suitable organic solvent (e.g., 50:50 acetonitrile:water) at a concentration significantly higher than that used in typical analytical assays (e.g., 10 µg/mL).[1]

-

Chromatographic Separation : The solution is injected into an LC-MS/MS system. Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Atazanavir.

-

Mass Spectrometric Analysis : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). MRM transitions are established for this compound and its potential lower-deuterated and unlabeled forms.

-

Ion Source : Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions : The precursor ion is the protonated molecule [M+H]⁺, and the fragment ion is a stable, characteristic product ion. Based on known fragmentation, the following transitions are monitored:

-

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Atazanavir (Unlabeled) | 705.3 | 168.0 |

| Atazanavir-d7 | 712.3 | 168.0 |

| Atazanavir-d8 | 713.3 | 168.0 |

| This compound | 714.3 | 168.0 |

Table 2: Hypothetical Multiple Reaction Monitoring (MRM) transitions for this compound and related species. The product ion is based on a known transition for Atazanavir.[5]

-

Data Analysis :

-

The peak areas for each MRM transition are integrated.

-

The isotopic purity is calculated by dividing the peak area of the desired deuterated species (d9) by the sum of the peak areas of all monitored isotopic species (d0, d7, d8, d9, etc.).[1]

-

Synthesis, Purification, and Quality Control

The quality of this compound is ensured through a controlled, multi-step process encompassing synthesis, purification, and rigorous analysis.

-

Synthesis : The synthesis of Atazanavir involves a multi-step chemical process.[6][7] For the deuterated version, deuterium atoms are incorporated at specific, non-exchangeable positions on one of the precursor molecules. The stability of these labels is critical for the compound's use as an internal standard.[2]

-

Purification : After synthesis, the crude product is purified to remove chemical impurities, including residual solvents, reagents, and side-products. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization are employed to achieve high chemical purity (>99%).[8]

-

Analysis (QC) : The final product undergoes rigorous quality control. Isotopic enrichment and distribution are confirmed via mass spectrometry as described above. Chemical purity is typically assessed by HPLC-UV, and the compound's identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 7. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Atazanavir-d9. This compound is a deuterated analog of Atazanavir, an antiretroviral medication used in the treatment of HIV-1 infection.[1][2][3] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Atazanavir in biological matrices during pharmacokinetic and other research studies. This document outlines the key analytical data, experimental methodologies, and relevant biological pathways associated with Atazanavir.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound.

Table 1: Identity and Purity

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity by HPLC | ≥ 98% | 99.5% |

| Mass Identity (m/z) | Conforms to structure | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

Table 2: Isotopic Enrichment

| Test | Specification | Result |

| Deuterium Incorporation | ≥ 99% | 99.8% |

| Isotopic Purity (d9) | ≥ 98% | 98.7% |

| Isotopic Distribution | ||

| d9 | Report Value | 98.7% |

| d8 | Report Value | 1.1% |

| d7 | Report Value | 0.2% |

| d0-d6 | Report Value | < 0.1% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.

-

Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound.

-

Procedure for Isotopic Enrichment: The relative intensities of the isotopic peaks (d0 to d9) are measured to calculate the percentage of deuterium incorporation and the distribution of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d6 or Chloroform-d.

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the structure of this compound. The absence or significant reduction of signals at the sites of deuteration confirms successful labeling.

Atazanavir Mechanism of Action and Metabolism

Understanding the biological context of Atazanavir is crucial for its application in research.

Mechanism of Action

Atazanavir is a protease inhibitor that targets the HIV-1 protease enzyme.[1][2][4] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virus particles.[5][6] By binding to the active site of the protease, Atazanavir blocks this cleavage process, resulting in the production of immature and non-infectious virions.[5][6]

Metabolic Pathway

Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[3][5][7] The major metabolic pathways include monooxygenation and dioxygenation.[3][5][7][8] Minor pathways consist of N-dealkylation, glucuronidation, and hydrolysis.[3][5][8]

Analytical Workflow

The following diagram illustrates a typical workflow for the certification of this compound.

References

- 1. Atazanavir - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in studies involving Atazanavir-d9. The document provides critical information on sourcing the compound, its fundamental mechanism of action, and detailed experimental protocols for its in vitro evaluation.

Sourcing and Procurement of this compound

This compound, a deuterated analog of the HIV-1 protease inhibitor Atazanavir, is utilized as an internal standard in pharmacokinetic and other quantitative analyses. Several specialized chemical suppliers offer this compound for research purposes. While pricing and real-time availability necessitate direct inquiry, the following table summarizes key identifying information for procuring this compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Pharmaffiliates | 1092540-51-6 | C₃₈H₄₃D₉N₆O₇ | 713.91 | Offers as a stable isotope standard.[1][2] |

| Alfa Chemistry | 1092540-51-6 | Not Specified | Not Specified | States products are for research use only.[3] |

Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[4][5] HIV-1 protease is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][6] This cleavage is a critical step in the formation of mature, infectious virions.

Atazanavir, an azapeptide, is designed as a structural analog of the transition state of the peptide bond cleavage site, specifically the phenylalanine-proline bond, targeted by the protease.[1] By binding to the active site of the HIV-1 protease, Atazanavir competitively inhibits the enzyme's activity.[2][7] This inhibition prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles and thereby suppressing viral replication.[2][7]

References

- 1. Atazanavir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

This guide provides a comprehensive overview of the safety data for Atazanavir-d9, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets for the parent compound, atazanavir, and atazanavir sulfate, as specific safety studies on the deuterated analog are not extensively available. The safety profile of this compound is expected to be comparable to its non-deuterated counterpart.

Core Safety and Handling

Atazanavir is an antiretroviral drug of the protease inhibitor class used to treat HIV infection.[1][2] The deuterated form, this compound, is a stable isotope-labeled analog used in research, such as in pharmacokinetic studies.[3]

GHS Hazard Classification

Atazanavir sulfate is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1) , affecting the liver and heart.[4][6]

The signal word is Danger .[4][6] Hazard statements include H318 (Causes serious eye damage) and H372 (Causes damage to organs through prolonged or repeated exposure).[4][5]

The following pictograms are associated with Atazanavir:

Quantitative Data Summary

The following tables summarize the available quantitative and physical/chemical data for Atazanavir and its sulfate salt. This data is critical for safe handling, storage, and experimental design.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C38H43D9N6O7 | [3] |

| Molecular Weight | 713.91 g/mol | [3] |

| CAS Number | 1092540-51-6 | [3] |

| Appearance | Off-white to pale yellow colored granular powder | [7] |

| Melting Point | 198 °C | [6] |

| Bioavailability | 60-68% | [2] |

| Protein Binding | 86% | [2] |

| Elimination Half-life | ~7.9 hours (Human) | [2][6] |

Toxicological Data

| Endpoint | Observation | Species | Source |

| Target Organs | Heart, Liver | Not specified | [4][6] |

| Eye Irritation | Severely irritating to eyes | Not specified | [6] |

| Carcinogenicity (2-year oral study) | No treatment-related tumors observed. NOAEL = 1,200 mg/kg | Rat | [6] |

| 3-Month Dietary Study | NOAEL = 1,000 mg/kg. Low dose effects include fecal changes and changes in clinical pathology parameters. | Rat | [6] |

Experimental Protocols and Methodologies

The safety data sheets reviewed do not provide detailed experimental protocols for the toxicological studies cited. They are summaries of findings. For detailed methodologies, direct consultation of the cited studies would be required.

Mandatory Visualizations

The following diagrams illustrate key safety workflows and concepts related to the handling and potential hazards of this compound.

References

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atazanavir - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. camberpharma.com [camberpharma.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift observed in Atazanavir-d9, the deuterated internal standard for the antiretroviral drug Atazanavir. This document details the structural basis for the mass difference, presents quantitative data in a clear, tabular format, outlines relevant experimental protocols, and visualizes key concepts using diagrams.

Introduction to Atazanavir and its Deuterated Analog

Atazanavir is an azapeptide protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme crucial for the maturation of the virus, thereby rendering newly produced viral particles non-infectious. The molecular formula of Atazanavir is C₃₈H₅₂N₆O₇, with a molecular weight of approximately 704.86 g/mol .[3]

In quantitative bioanalysis, such as pharmacokinetic studies, stable isotope-labeled internal standards are essential for achieving accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS). This compound is the deuterated analog of Atazanavir, where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a predictable increase in its molecular weight, which is the basis of the "mass shift."

The Core of the Mass Shift: Isotopic Labeling

The fundamental reason for the mass shift between Atazanavir and this compound is the incorporation of nine deuterium (²H or D) atoms in the latter's chemical structure. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, giving it an atomic mass of approximately 2.014 amu, compared to protium (¹H), which has only a proton and an atomic mass of approximately 1.008 amu.

The specific locations of the nine deuterium atoms in this compound (CAS No. 1092540-51-6) are on the two tert-butyl groups and one of the methoxycarbonyl groups.

Table 1: Comparison of Atazanavir and this compound

| Property | Atazanavir | This compound |

| Molecular Formula | C₃₈H₅₂N₆O₇ | C₃₈H₄₃D₉N₆O₇[4] |

| Molecular Weight | 704.86 g/mol [3] | 713.91 g/mol [4] |

| Monoisotopic Mass | 704.39525 Da | 713.45175 Da |

| Mass Shift (amu) | - | +9.0565 |

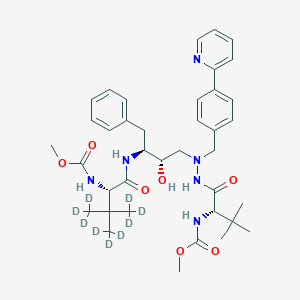

The following diagram illustrates the structure of Atazanavir with the positions of deuterium substitution in this compound highlighted.

Caption: Structure of Atazanavir with deuterium labeling sites for this compound.

Mass Spectrometry Analysis

The mass shift between Atazanavir and this compound is readily observed using mass spectrometry. In typical electrospray ionization (ESI) in positive mode, both molecules will be protonated, forming [M+H]⁺ ions.

Table 2: Mass Spectrometry Data for Atazanavir and this compound

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Major Product Ion(s) (m/z) |

| Atazanavir | 705.4 | 168.0, 448.2, 547.3 |

| Atazanavir-d5 | 710.2 | 168.0 |

| This compound (Predicted) | 714.5 | 168.0, 457.2, 556.3 |

Note: The product ions for this compound are predicted based on the fragmentation pattern of Atazanavir and the location of the deuterium labels. The fragment with m/z 168.0, corresponding to the pyridinyl-phenyl-methyl moiety, is not expected to contain any deuterium atoms and should therefore remain unchanged.

The following workflow illustrates the use of this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Atazanavir in a biological matrix using this compound as an internal standard, based on common practices in the field.[5][6][7]

Sample Preparation (Protein Precipitation)

-

Aliquoting : Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking : Add a specific volume (e.g., 25 µL) of a known concentration of this compound solution (in a solvent like methanol or acetonitrile) to each sample, except for blank matrix samples.

-

Protein Precipitation : Add a larger volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortexing and Centrifugation : Vortex the samples for approximately 1 minute to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well plate for analysis.

-

Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

LC-MS/MS Analysis

-

Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reverse-phase column is commonly used for the separation of Atazanavir.

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Atazanavir and this compound are monitored.

Table 3: Example MRM Transitions for Atazanavir and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Atazanavir | 705.4 | 168.0 |

| This compound | 714.5 | 168.0 |

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.

References

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Atazanavir-d9 in Human Immunodeficiency Virus (HIV) research. The document details the core principles of its use, focusing on its role as an internal standard in bioanalytical methods for the therapeutic drug monitoring of Atazanavir. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Atazanavir and the Role of a Labeled Internal Standard

Atazanavir is a potent protease inhibitor (PI) used in the treatment of HIV-1 infection.[1][2] It acts by selectively inhibiting the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][2] Therapeutic drug monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity. Accurate quantification of Atazanavir in biological matrices, such as human plasma, is therefore critical.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated form of Atazanavir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled Atazanavir by the mass spectrometer. Since this compound has nearly identical physicochemical properties to Atazanavir, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of Atazanavir.

Mechanism of Action: HIV Protease Inhibition

Atazanavir's primary mechanism of action is the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the Gag and Gag-Pol polyproteins into their functional protein and enzyme components. This cleavage is a critical step in the viral life cycle, enabling the assembly and maturation of new, infectious virions. By binding to the active site of the HIV-1 protease, Atazanavir prevents this cleavage, resulting in the production of immature and non-infectious viral particles.

Caption: Atazanavir inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Analysis of Atazanavir using a Deuterated Internal Standard

The following tables summarize the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of Atazanavir, Darunavir, and Ritonavir in human plasma. In this study, Atazanavir-d6 was used as the internal standard for Atazanavir, and Darunavir-d9 was used for Darunavir. The data presented for Atazanavir is representative of the performance expected when using a deuterated internal standard like this compound.

Table 1: Calibration Curve Details for Atazanavir

| Parameter | Value |

| Concentration Range | 5.0–6000 ng/mL |

| Regression Model | Quadratic, 1/x² |

| Mean Correlation Coefficient (r²) | ≥ 0.99 |

Data from a study using Atazanavir-d6 as the internal standard.

Table 2: Accuracy and Precision for Atazanavir Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |

| HQC | 4500 | 4594.5 ± 213.7 | 102.1 | 4.7 |

| MQC-1 | 2500 | 2562.5 ± 103.1 | 102.5 | 4.0 |

| MQC-2 | 250 | 248.7 ± 11.2 | 99.5 | 4.5 |

| LQC | 15.0 | 14.8 ± 0.8 | 98.7 | 5.4 |

| LLOQ | 5.0 | 5.1 ± 0.3 | 102.0 | 5.9 |

HQC: High Quality Control, MQC: Medium Quality Control, LQC: Low Quality Control, LLOQ: Lower Limit of Quantification. Data from a study using Atazanavir-d6 as the internal standard.

Table 3: Recovery and Matrix Effect for Atazanavir

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |

| HQC | 4500 | 98.2 | 1.02 |

| MQC-1 | 2500 | 101.1 | 0.99 |

| LQC | 15.0 | 97.4 | 1.05 |

Data from a study using Atazanavir-d6 as the internal standard.

Experimental Protocols

The following is a detailed experimental protocol adapted from a validated UPLC-MS/MS method for the simultaneous quantification of Atazanavir and other protease inhibitors in human plasma, utilizing a deuterated internal standard.[1]

Materials and Reagents

-

Reference Standards: Atazanavir, this compound (as the internal standard)

-

Solvents: HPLC grade methanol and acetonitrile

-

Reagents: Bio-ultragrade ammonium formate, LC-MS grade formic acid

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent

Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples and allow them to equilibrate to room temperature.

-

To a 50 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

-

Vortex the mixture for approximately 10 seconds.

-

Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

-

Precondition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the preconditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Dry the cartridges for 2 minutes using nitrogen gas.

-

Elute the analytes and the internal standard with 500 µL of 0.2% formic acid in methanol into collection tubes.

-

The eluate is then ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC system or equivalent

-

Analytical Column: BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent

-

Column Temperature: 35°C

-

Mobile Phase A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.300 mL/min

-

Gradient Program:

-

0.0–0.8 min: 50% B

-

0.8–1.2 min: 70% B

-

1.2–2.0 min: 50% B (re-equilibration)

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Atazanavir: To be determined based on precursor and product ions.

-

This compound: To be determined based on precursor and product ions (precursor ion will be 9 mass units higher than Atazanavir).

-

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Atazanavir in HIV-infected patients, incorporating the use of this compound as an internal standard.

Caption: Workflow for Atazanavir therapeutic drug monitoring using this compound.

Conclusion

This compound serves as an invaluable tool in HIV research, particularly in the realm of pharmacokinetics and therapeutic drug monitoring. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable quantification of Atazanavir in biological matrices. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this critical antiretroviral agent. The robust analytical methods enabled by this compound are fundamental to optimizing treatment regimens and advancing the development of new therapeutic strategies for HIV.

References

- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the HIV protease inhibitor Atazanavir in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Atazanavir-d9, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideally suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications.

Introduction

Atazanavir is an azapeptide protease inhibitor highly effective in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme critical for the proteolytic cleavage of viral polyprotein precursors into functional proteins essential for viral replication.[2][3] Therapeutic drug monitoring of Atazanavir is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions, particularly when co-administered with pharmacokinetic enhancers like ritonavir which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[4] LC-MS/MS has emerged as the preferred analytical technique for the quantification of antiretroviral drugs in biological matrices due to its superior sensitivity, selectivity, and specificity.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents

-

Atazanavir and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

LC-MS/MS Instrumentation

An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Standard and Quality Control Sample Preparation

Stock solutions of Atazanavir and this compound are prepared in methanol. Working standard solutions are made by serially diluting the Atazanavir stock solution with 50% methanol. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of Atazanavir and this compound from human plasma.

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 3 minutes and then centrifuge at 16,000 x g for 10 minutes.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.[5]

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min[5] |

| Gradient | A gradient elution is typically used to ensure optimal separation. |

| Injection Volume | 10 µL[5] |

| Column Temperature | 40°C |

Mass Spectrometric Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Atazanavir | This compound |

| Q1 m/z | 705.4 | 714.4 |

| Q3 m/z | 168.0 | 168.0 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The MRM transition for this compound is predicted based on the stable isotope-labeled structure. The precursor ion (Q1) is increased by 9 Da, while the product ion (Q3) is expected to be the same as the unlabeled compound assuming the deuterium labels are not on the fragmented portion.

Method Validation Data

The following tables summarize typical validation parameters for an LC-MS/MS method for Atazanavir quantification using a deuterated internal standard.

Calibration Curve

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Atazanavir | 5.0 - 6000 | > 0.99 |

Data adapted from a similar validated method.[6]

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 15 | < 7.0 | 95 - 105 | < 8.0 | 94 - 106 |

| Medium | 500 | < 5.0 | 98 - 102 | < 6.0 | 97 - 103 |

| High | 4500 | < 4.0 | 99 - 101 | < 5.0 | 98 - 102 |

Data represents typical acceptance criteria and values from similar validated methods.[6][7]

Recovery

| QC Level | Mean Extraction Recovery (%) |

| Low | > 95 |

| Medium | > 95 |

| High | > 95 |

Data adapted from a similar validated method.[6]

Diagrams

Caption: Experimental workflow for Atazanavir analysis.

Caption: Mechanism of action of Atazanavir.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Atazanavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The simple sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor (PI) that is a key component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[3][4][5][6][7] Therapeutic drug monitoring (TDM) of Atazanavir is crucial for optimizing treatment efficacy and minimizing toxicity, as its plasma concentrations can be influenced by various factors including drug-drug interactions and patient adherence.

This application note provides a detailed protocol for the quantitative analysis of Atazanavir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Atazanavir-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Principle of the Method

The method involves the extraction of Atazanavir and the internal standard (IS), this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) in positive ion mode. Quantification is achieved by comparing the peak area ratio of Atazanavir to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Atazanavir sulfate (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K3EDTA) from drug-free, healthy donors

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Atazanavir sulfate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Atazanavir stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

-

Calibration Curve and Quality Control Samples:

-

Spike blank human plasma with the appropriate Atazanavir working standard solutions to prepare calibration standards at concentrations ranging from 5 to 5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 15, 250, and 4000 ng/mL) in a similar manner.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, linear gradient to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atazanavir | 705.4 | 168.1 | 35 |

| This compound | 714.4 | 168.1 | 35 |

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on validation data from similar assays.

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Atazanavir | 5 - 5000 | > 0.995 | 1/x² |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 15 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| MQC | 250 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| HQC | 4000 | < 10% | 90 - 110% | < 10% | 90 - 110% |

Table 4: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 15 | > 85% | 90 - 110% |

| HQC | 4000 | > 85% | 90 - 110% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Atazanavir.

Caption: Mechanism of action of Atazanavir in the HIV life cycle.

Conclusion

The described LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The protocol provides a robust framework for therapeutic drug monitoring and pharmacokinetic studies, which are essential for optimizing antiretroviral therapy in patients with HIV-1. The detailed experimental procedures and performance characteristics make this application note a valuable resource for researchers, scientists, and drug development professionals.

References

- 1. HIV: Guide to Protease Inhibitors [healthline.com]

- 2. ClinPGx [clinpgx.org]

- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]

- 6. Atazanavir - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosing, minimize toxicity, and ensure therapeutic efficacy. This application note describes a robust and sensitive method for the quantification of Atazanavir in human plasma using Atazanavir-d9 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is the gold standard for bioanalytical assays, as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution. A known concentration of this compound is added to the plasma sample. Atazanavir and this compound are then extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Atazanavir, it co-elutes and experiences similar ionization efficiency. The ratio of the mass spectrometric response of Atazanavir to that of this compound is used to calculate the concentration of Atazanavir in the sample, providing a highly accurate measurement.

Atazanavir Metabolism

Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. The major biotransformation pathways are monooxygenation and dioxygenation.[1][2][3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[3][4] Understanding these metabolic pathways is critical for interpreting TDM results and identifying potential drug-drug interactions.

Experimental Protocol

This protocol outlines a typical workflow for the therapeutic drug monitoring of Atazanavir using this compound as an internal standard.

Materials and Reagents

-

Atazanavir reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ammonium formate

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

1. Protein Precipitation (PPT):

-

To 50 µL of plasma, add 150 µL of methanol containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with the internal standard).

-

Wash the cartridge to remove interferences.

-

Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute in the mobile phase.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation of Atazanavir from matrix components |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Atazanavir) | To be optimized based on instrument (e.g., m/z 705.4 -> 167.1) |

| MRM Transition (this compound) | To be optimized based on instrument (e.g., m/z 714.4 -> 167.1) |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Method Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Atazanavir quantification.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Atazanavir | 5 - 6000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low QC | 15 | < 10 | < 10 | 90 - 110 |

| Mid QC | 500 | < 10 | < 10 | 90 - 110 |

| High QC | 4500 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Atazanavir | > 85 | < 15 |

Discussion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the therapeutic drug monitoring of Atazanavir. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of results, which is paramount for clinical decision-making. The wide linear range and excellent accuracy and precision make this method suitable for routine clinical use in monitoring patients receiving Atazanavir therapy. Therapeutic drug monitoring is a valuable tool to manage the substantial pharmacokinetic variability observed with Atazanavir.[5][6]

Conclusion

This application note provides a comprehensive protocol and performance data for the quantification of Atazanavir in human plasma using this compound and LC-MS/MS. The methodology is well-suited for high-throughput clinical laboratories and research settings, enabling effective therapeutic drug monitoring to optimize patient outcomes in HIV treatment.

References

- 1. ClinPGx [clinpgx.org]

- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Atazanavir, a key protease inhibitor in antiretroviral therapy, in human plasma. The method utilizes Atazanavir-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and limit of quantification, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Atazanavir is an azapeptide protease inhibitor that selectively inhibits the activity of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus.[1][2][3][4] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious virions.[1][2][3][4] Therapeutic drug monitoring of Atazanavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note presents a validated HPLC-MS/MS method for the reliable quantification of Atazanavir in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Atazanavir reference standard (≥99% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Atazanavir Stock: Accurately weigh 10 mg of Atazanavir and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

-

This compound Stock (IS): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to obtain a 1 mg/mL solution.

Working Solutions:

-

Atazanavir Working Solutions: Prepare a series of working solutions by serially diluting the Atazanavir stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.[5]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the HPLC-MS/MS system.

HPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Table 1: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atazanavir | 705.4 | 168.2 | 40 |

| This compound | 714.4 | 168.2 | 42 |

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured high precision and accuracy by compensating for any variability during sample preparation and ionization.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |